molecular formula C14H18FNO4 B558031 4-[(tert-Butoxycarbonyl)amino]butanoic acid CAS No. 57294-38-9

4-[(tert-Butoxycarbonyl)amino]butanoic acid

Cat. No. B558031
CAS RN: 57294-38-9
M. Wt: 203.24 g/mol
InChI Key: RCXSXRAUMLKRRL-LLVKDONJSA-N
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Description

4-[(tert-Butoxycarbonyl)amino]butanoic acid, also known as Boc-GABA-OH, is a chemical compound with the molecular formula C9H17NO4 . It is used in scientific research and is not intended for use as a drug, food, or household item .


Molecular Structure Analysis

The molecular structure of 4-[(tert-Butoxycarbonyl)amino]butanoic acid is characterized by the presence of a butanoic acid backbone with an amino group that is protected by a tert-butoxycarbonyl (Boc) group . The exact 3D conformer and other structural details are not provided in the search results .


Physical And Chemical Properties Analysis

4-[(tert-Butoxycarbonyl)amino]butanoic acid has a molecular weight of 203.24 g/mol . Other physical and chemical properties such as melting point, boiling point, density, and toxicity are not provided in the search results .

Scientific Research Applications

  • Synthesis of Collagen Cross-links : Adamczyk et al. (1999) described an efficient synthesis method for key intermediates, including 4-[(tert-Butoxycarbonyl)amino]butanoic acid, used in the preparation of collagen cross-links, which are important in the study of bone and cartilage tissue (Adamczyk, Johnson, & Reddy, 1999).

  • Asymmetric Hydrogenation of Enamines : Kubryk and Hansen (2006) demonstrated the asymmetric hydrogenation of enamines using chiral ferrocenyl ligands to synthesize 3R-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid, showcasing its potential in the synthesis of beta-amino acid pharmacophores (Kubryk & Hansen, 2006).

  • N-tert-Butoxycarbonylation of Amines : Heydari et al. (2007) explored the use of H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines, which is crucial for protecting amine groups during peptide synthesis (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

  • Probes and Medicinal Chemistry : Tressler and Zondlo (2014) synthesized perfluoro-tert-butyl 4-hydroxyproline, incorporating 4-[(tert-Butoxycarbonyl)amino]butanoic acid for use in 19F NMR, suggesting its application in probes and medicinal chemistry (Tressler & Zondlo, 2014).

  • Polymerization and Polymer Analysis : Gao, Sanda, and Masuda (2003) discussed the synthesis and polymerization of amino acid-derived acetylene monomers, including derivatives of 4-[(tert-Butoxycarbonyl)amino]butanoic acid, to analyze the properties of the formed polymers, highlighting its relevance in polymer science (Gao, Sanda, & Masuda, 2003).

  • Synthesis of Fluorinated Alpha-Amino Acids : Amii et al. (2000) described the palladium-catalyzed tert-butoxycarbonylation of trifluoroacetimidoyl iodides, a process that contributes to the synthesis of fluorinated alpha-amino acids, an important area in medicinal chemistry (Amii, Kishikawa, Kageyama, & Uneyama, 2000).

Future Directions

The future directions for the use of 4-[(tert-Butoxycarbonyl)amino]butanoic acid are not specified in the search results. As a research chemical, its use would depend on the specific research goals .

properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-6-4-5-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDJWBGOQFTDLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50304045
Record name n-boc-gamma-aminobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(tert-Butoxycarbonyl)amino]butanoic acid

CAS RN

57294-38-9
Record name 57294-38-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164040
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-boc-gamma-aminobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{[(tert-butoxy)carbonyl]amino}butanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
K Jędrzejczak, M Szczesio, M Oracz… - … Section E: Structure …, 2014 - scripts.iucr.org
The characteristic feature of the title molecule, C16H23NO4, is the syn configuration of the partially double amide C—N bond [C—N—C—O torsion angle = −14.8 (2)]. The crystal …
Number of citations: 1 scripts.iucr.org
V Mastalerz, K Lam, JF Paquin - Journal of Fluorine Chemistry, 2023 - Elsevier
The preparation of aliphatic SF 5 -compounds (ie, RCH 2 CH 2 SF 5 where R is a functionalized alkyl chain) using a Kolbe-based reaction was explored. In this electrochemical …
Number of citations: 2 www.sciencedirect.com
B Becattini, C Culmsee, M Leone… - Proceedings of the …, 2006 - National Acad Sciences
Bcl-2 family proteins play a crucial role in tissue homeostasis and apoptosis (programmed cell death). Bid is a proapoptotic member of the Bcl-2 family, promoting cell death when …
Number of citations: 117 www.pnas.org
D Angst, P Janser, J Quancard… - Journal of medicinal …, 2012 - ACS Publications
A prodrug approach to optimize the oral exposure of a series of sphingosine 1-phosphate receptor 1 (S1P 1 ) antagonists for chronic efficacy studies led to the discovery of (S)-2-{[3′-(4-…
Number of citations: 25 pubs.acs.org
F Wang, T Xu, G Meerovich, F Hong, ZL Chen… - Dyes and Pigments, 2022 - Elsevier
A major challenge of photodynamic cancer therapy is to improve the selectivity of photosensitizers to the target pathological tissue. To overcome this issue, a series of chlorophyll …
Number of citations: 3 www.sciencedirect.com
L Ciber, A Gorenc, M Hozjan, F Požgan… - Advanced Synthesis …, 2022 - Wiley Online Library
Organocatalyzed Michael addition of N‐substituted tetramic acids to nitroalkene acceptors followed by O‐alkylation gave polyfunctionalized tetramic acid (31 examples, 59–94% ee). …
Number of citations: 1 onlinelibrary.wiley.com
Q Tao, F Fang, J Li, Y Wang, C Zhao, J Liang… - Medicinal Chemistry …, 2020 - Springer
mTOR/MEK bifunctional inhibitors have the potential to surmount the drug resistance aroused from cross talk between PI3K/Akt/mTOR (PAM) and Ras/MEK/ERK pathways. Herein, we …
Number of citations: 4 link.springer.com
S Kitamura, H Fukushi, T Miyawaki… - Journal of medicinal …, 2001 - ACS Publications
A series of 2-oxopiperazine derivatives, possessing basic moieties at the 3- and the 4-positions, were synthesized and evaluated for their abilities to inhibit platelet aggregation and for …
Number of citations: 43 pubs.acs.org
K Jędrzejczak, P Hrynczyszyn, M Szczesio… - Bioorganic & Medicinal …, 2017 - Elsevier
Cyclolinopeptide A (CLA), an immunosuppressive nonapeptide derived from linen seeds, was modified with S or R-γ 4 -bis(homo-phenylalanine) in positions 3 or 4, or both 3 and 4. …
Number of citations: 7 www.sciencedirect.com
AM Piloto, G Hungerford, SPG Costa… - Photochemical & …, 2013 - Springer
An investigation of the use of an azaheterocycle, acridine, as an alternative photochemically removable protecting group for the carboxylic function of neurotransmitteramino acids was …
Number of citations: 19 link.springer.com

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